N(4)-Methyl-5-azacytidine

描述

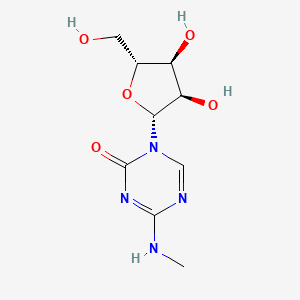

N(4)-Methyl-5-azacytidine (chemical formula: C₉H₁₄N₄O₅, molecular weight: 258.23 g/mol) is a cytidine analog characterized by a methyl group at the N(4) position of the triazine ring and replacement of the carbon at position 5 with nitrogen. This structural modification distinguishes it from canonical cytidine and other analogs like 5-azacytidine.

5-Azacytidine analogs broadly function as hypomethylating agents by incorporating into RNA or DNA, inhibiting methyltransferases, and altering gene expression. These properties underpin their roles in oncology and epigenetics research.

属性

CAS 编号 |

27826-76-2 |

|---|---|

分子式 |

C9H14N4O5 |

分子量 |

258.23 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H14N4O5/c1-10-8-11-3-13(9(17)12-8)7-6(16)5(15)4(2-14)18-7/h3-7,14-16H,2H2,1H3,(H,10,12,17)/t4-,5-,6-,7-/m1/s1 |

InChI 键 |

WVMPZTYBROSQRJ-DBRKOABJSA-N |

SMILES |

CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |

手性 SMILES |

CNC1=NC(=O)N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |

同义词 |

N(4)-methyl-5-azacytidine |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues of 5-Azacytidine

The table below summarizes key structural and functional differences among 5-azacytidine derivatives:

Mechanistic Comparisons

5-Azacytidine vs. 5,6-Dihydro-5-azacytidine

- RNA Synthesis Inhibition : Both compounds inhibit >18S, 5S, and 4S RNA synthesis in L1210 cells. However, 5,6-dihydro-5-azacytidine exhibits greater potency against 5S/4S RNA, likely due to its hydrolytic stability and altered incorporation kinetics .

- Methylation Effects: Both inhibit methylation of 2-methylguanosine and N²,N²-dimethylguanosine in 4S RNA, but 5,6-dihydro-5-azacytidine shows prolonged suppression of methylation .

5-Azacytidine vs. 2'-Deoxy-5-azacytidine

- DNA Hypomethylation: 2'-Deoxy-5-azacytidine incorporates into DNA, causing genomic hypomethylation. This contrasts with 5-azacytidine, which primarily targets RNA but also affects DNA methylation .

- Synergistic Cytotoxicity: 2'-Deoxy-5-azacytidine synergizes with cisplatin and cyclophosphamide derivatives, enhancing tumor cell killing at clinically relevant doses.

This compound vs. N(4),N(4)-Dimethyl-5-azacytidine

- Dimethylation may further sterically hinder enzyme interactions .

Functional Overlaps and Distinctions

- Hypomethylation and Immunogenicity: Both 5-azacytidine and mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) reduce DNA methylation, increasing tumor immunogenicity. However, 5-azacytidine specifically induces hypomethylation-dependent gene expression, while MNNG causes mutagenic DNA damage .

- Differentiation Induction : 5-azacytidine triggers myeloid differentiation in HL-60 cells by inhibiting DNA methyltransferase, an effect heritable across cell generations. Similar studies on N(4)-methylated analogs are lacking but hypothesized to vary due to structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。